molecular formula C23H21FN4O3S2 B2735114 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-76-9

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2735114
CAS No.: 1021250-76-9
M. Wt: 484.56
InChI Key: KTXTWOYCSIARPT-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel, high-potency chemical probe designed for the inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This compound is structurally characterized by a pyrazolo[3,4-b]pyridine core, a chemotype known for effective kinase engagement, and is optimized for selectivity and cellular activity. Its primary research application is in the precise investigation of the NOD1 and NOD2 signaling pathways. By acting as an ATP-competitive inhibitor of RIPK2, this compound effectively blocks the ubiquitination and activation of downstream signaling components, leading to the suppression of NF-κB and MAPK activation and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6. Researchers can utilize this tool to elucidate the role of RIPK2 in various disease models, including inflammatory bowel disease (IBD), sarcoidosis, and other autoimmune conditions, as well as in the interplay between innate immunity and cancer. It is an essential reagent for target validation, mechanism of action studies, and high-content screening assays aimed at developing new therapeutic strategies for inflammation-driven pathologies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3S2/c1-14-21-18(23(29)25-12-15-4-6-16(24)7-5-15)11-19(20-3-2-9-32-20)26-22(21)28(27-14)17-8-10-33(30,31)13-17/h2-7,9,11,17H,8,10,12-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXTWOYCSIARPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiophene ring and a pyrazolo[3,4-b]pyridine core, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Features

The compound can be characterized by the following structural components:

  • Tetrahydrothiophene ring : Contributes to the compound's stability and reactivity.
  • Pyrazolo[3,4-b]pyridine core : Known for its pharmacological properties.
  • Fluorobenzyl group : Enhances lipophilicity and biological interactions.

Research indicates that this compound may interact with various biological targets through several mechanisms:

  • Enzyme Inhibition : The presence of the dioxo group allows for potential interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : The fluorobenzyl moiety may facilitate binding to specific receptors, influencing signaling pathways.

Biological Activities

Preliminary studies have demonstrated that the compound exhibits a range of biological activities:

Activity Description
AntitumorExhibits cytotoxic effects against cancer cell lines.
AntimicrobialShows efficacy against various bacterial strains.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo.
NeuroprotectivePotential protective effects on neuronal cells under oxidative stress conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms:

  • Antitumor Activity : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at micromolar concentrations .
  • Antimicrobial Efficacy : Research indicated that compounds similar to this structure exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the thiophene ring was noted to enhance this activity due to increased membrane permeability.
  • Neuroprotective Effects : In animal models, compounds featuring the pyrazolo[3,4-b]pyridine scaffold were shown to protect against neurodegeneration induced by oxidative stress. This was attributed to their ability to modulate antioxidant enzyme levels .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Key Structural Features Biological Targets & Activities Reference(s)
Target Compound 4-Fluorobenzyl (Unit A), sulfone-modified tetrahydrothiophen, thiophen-2-yl (Unit C) Likely c-Met kinase inhibition; antiproliferative activity (predicted)
N-(Thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (Compound 39) Thiophen-2-ylmethyl group, no sulfone Structural analog with unoptimized kinase binding; lower solubility
Pyrazolo[3,4-b]pyridine 8a Methoxy and phenyl substituents Broad-spectrum antiproliferative activity (IC₅₀ < 10 µM against multiple cancer cell lines)
Liu et al. Derivatives (Ia–c) Sulfur, sulfoxide, or methylene linkers c-Met kinase inhibition (IC₅₀: 0.5–3.2 nM); cell-based IC₅₀: 0.1–1.8 µM
Dinaciclib Analog (Roscovitine-inspired) Pyrazolo[1,5-a]pyrimidine core replaced with pyrazolo[3,4-b]pyridine CDK inhibition; improved ATP-binding pocket compatibility

Key Differentiators

Sulfone Group : The 1,1-dioxidotetrahydrothiophen-3-yl substituent may enhance metabolic stability and solubility compared to sulfur-containing analogs (e.g., Liu et al.’s derivatives) .

Thiophen-2-yl vs. Phenyl Moieties : The thiophene ring in Unit C could improve π-π stacking interactions with kinase backbones, as seen in structurally related antiproliferative agents .

Fluorobenzyl vs.

Pharmacological Mechanisms and Efficacy

Kinase Inhibition

  • c-Met Kinase : Pyrazolo[3,4-b]pyridine derivatives are established type II c-Met inhibitors. The target compound’s sulfone group may stabilize interactions with the kinase’s hydrophobic pocket, similar to sulfoxide-linked derivatives (IC₅₀: 0.5–3.2 nM) .
  • Broad-Spectrum Antiproliferative Activity : Analogues like compound 8a inhibit proliferation via apoptosis induction and angiogenesis suppression, mechanisms likely shared by the target compound .

Q & A

Q. What are the key considerations for designing synthetic routes for this compound?

The synthesis involves constructing the pyrazolo[3,4-b]pyridine core, introducing the thiophene and tetrahydrothiophene-1,1-dioxide moieties, and coupling with the 4-fluorobenzyl group. Key steps include:

  • Heterocycle Formation : Use of anhydrous hydrazine for pyrazole ring closure (as in pyrazolo[4,3-b]pyridine synthesis ).
  • Protection/Deprotection : Boc protection of intermediates to improve stability and selectivity (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 88% yield ).
  • Cross-Coupling : Pd-catalyzed reactions (e.g., Buchwald-Hartwig for aryl amine coupling ).
  • Solvent Selection : DMF or THF for polar intermediates, with aqueous workup to isolate products .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the compound’s structure?

  • 1H/13C NMR : Confirm substituent positions (e.g., 4-fluorobenzyl protons at δ 4.5–5.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and sulfone (S=O stretch ~1150–1250 cm⁻¹) groups .
  • Mass Spectrometry : Match molecular ion peaks with theoretical m/z (e.g., [M+H]+ calculated using high-resolution MS ).

Q. What solubility and stability challenges arise during in vitro assays?

  • Solubility : The compound’s hydrophobicity (due to fluorobenzyl and thiophene groups) may require DMSO or cyclodextrin-based formulations.
  • Stability : Monitor degradation under acidic/basic conditions (e.g., pH-dependent hydrolysis of the carboxamide group ).

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) guide SAR studies?

  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps for reactivity analysis, as applied to pyranopyrazoles ).
  • Docking Studies : Model interactions with target proteins (e.g., kinase domains) to prioritize substituent modifications for enhanced binding .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Use Pd2(dba)3/XPhos for efficient coupling (88% yield in pyrazolo[4,3-b]pyridine synthesis ).
  • Flow Chemistry : Continuous processes to improve reproducibility (e.g., Omura-Sharma-Swern oxidation for diazo compounds ).
  • DoE (Design of Experiments) : Statistically optimize parameters like temperature, solvent ratio, and catalyst loading .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and compound purity (>95% by HPLC).
  • Metabolite Profiling : Identify active/inactive metabolites using LC-MS (e.g., thiophene oxidation products ).

Methodological Recommendations

  • Purification : Use reverse-phase HPLC for final compound isolation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate assay reliability .

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